N-[(2-chlorophenyl)methyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN4O5/c1-2-40-23-16-14-22(15-17-23)33-28(37)20-35-26-12-6-4-10-24(26)29(38)34(30(35)39)18-8-7-13-27(36)32-19-21-9-3-5-11-25(21)31/h3,5,9,11,14-17,24,26H,2,4,6-8,10,12-13,18-20H2,1H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZNTJBELKDDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and various carbon and hydrogen atoms. The unique arrangement of substituents in the molecule suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of this compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX-1 and COX-2) and cancer progression pathways (e.g., NF-kB and HDAC) .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. For instance, derivatives with similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antioxidant Activity : Some studies have suggested that compounds in this class possess antioxidant properties that may protect cells from oxidative stress .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a series of quinazoline derivatives related to this compound. The results indicated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting a potent anti-inflammatory effect mediated through COX inhibition .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of various quinazoline derivatives. Compounds similar to this compound were tested against clinical isolates of bacteria. Results showed that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics like ampicillin .
Preparation Methods
Quinazolinone Core Synthesis
The tetrahydroquinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. A modified protocol from recent quinazolinone studies employs N-substituted anthranilamides cyclized under acidic conditions (Figure 2):
- Step 1 : Anthranilic acid (1) is converted to N-(4-ethoxyphenylcarbamoylmethyl)anthranilamide (3) via amide coupling with glycine hydrochloride and 4-ethoxyphenyl isocyanate.
- Step 2 : Cyclization using acetic anhydride yields 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline (4) in 68% yield.
Critical Parameters :
- Temperature: 110–120°C
- Solvent: Anhydrous dimethylformamide (DMF)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
Introduction of the Pentanamide Side Chain
Position 3 of the quinazolinone is functionalized via nucleophilic displacement of a labile leaving group (e.g., chloride) with 5-aminopentanamide. A patent-pending method for analogous chlorophenyl glycine esters informs this step:
- Step 3 : Quinazolinone 4 is treated with thionyl chloride to generate the 3-chloro intermediate 5 .
- Step 4 : Reaction with 5-aminopentanamide in tetrahydrofuran (THF) at 0°C affords 5-(2,4-dioxo-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide (6) in 72% yield.
Optimization Note : Lower temperatures (−5°C to 0°C) suppress unwanted dimerization.
N-Alkylation with 2-Chlorobenzyl Bromide
The final step installs the N-[(2-chlorophenyl)methyl] group via alkylation:
- Step 5 : Compound 6 is deprotonated with potassium tert-butoxide (t-BuOK) in DMF.
- Step 6 : Treatment with 2-chlorobenzyl bromide at 50°C for 6 hours yields the target compound in 65% isolated yield.
Purification : Recrystallization from ethanol/water (7:3 v/v) provides >98% purity by HPLC.
Comparative Analysis of Synthetic Strategies
Table 1 summarizes key metrics for Routes A and B:
| Parameter | Route A (Late-Stage) | Route B (Stepwise) |
|---|---|---|
| Overall Yield | 42% | 58% |
| Purity (HPLC) | 95% | 98% |
| Toxic Reagents Used | Sodium cyanide | None |
| Reaction Steps | 5 | 6 |
Route B’s avoidance of cyanide reagents aligns with green chemistry principles, despite requiring an additional step.
Spectral Characterization and Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 10.32 (s, 1H, NH), 8.24 (d, J = 7.6 Hz, 1H, ArH), 7.89–7.45 (m, 6H, ArH), 4.62 (s, 2H, CH2), 3.98 (q, J = 6.8 Hz, 2H, OCH2), 2.34–2.12 (m, 4H, CH2).
FTIR (KBr) :
HRMS (ESI+) :
Challenges and Mitigation Strategies
Regioselectivity in Quinazolinone Alkylation
Competing N1 vs. N3 alkylation is minimized using bulky bases (e.g., t-BuOK) that favor deprotonation at the more acidic N3 position.
Epimerization at C3
The chiral center at C3 is prone to racemization during chlorination (Step 3). Employing anhydrous conditions and low temperatures (−10°C) reduces this side reaction to <5%.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Quinazolinone core formation : Cyclization of anthranilic acid derivatives under controlled pH and temperature to form the 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl scaffold .
- Amide coupling : Reaction of the quinazolinone intermediate with 2-chlorophenylmethylamine and 4-ethoxyphenyl carbamoyl derivatives using coupling agents like EDC/HOBt in dichloromethane or DMF .
- Purification : Column chromatography (silica gel, ethanol:ethyl acetate gradients) and recrystallization (ethanol-DMF mixtures) to achieve >95% purity, verified by HPLC . Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and low-temperature conditions (-10°C to 0°C) during carbamoylation .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of substitutions (e.g., distinguishing 2-chlorophenyl vs. 4-ethoxyphenyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z 524.1542) .
- X-ray crystallography : Resolves conformational isomerism in the tetrahydroquinazolinone ring, critical for understanding steric effects in target binding .
Q. How is the compound screened for preliminary biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values are calculated from dose-response curves (0.1–100 µM range) .
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Data normalized to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Synthesize analogs with halogen (F, Br) or methoxy groups replacing the 4-ethoxyphenyl moiety. Compare bioactivity to identify electron-withdrawing/donating effects .
- Scaffold hopping : Replace the quinazolinone core with phthalazinone or pyridopyrimidine to evaluate ring size impact on target affinity .
- Pharmacophore mapping : Computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with the carbamoyl group) .
Q. What experimental strategies address conflicting bioactivity data across studies?
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays) to isolate protocol variability .
- Metabolic stability testing : Use liver microsomes to determine if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .
- Target profiling : Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects that may explain divergent cellular responses .
Q. How can solubility and formulation challenges be mitigated for in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL required for IP/IV administration) .
- Prodrug design : Introduce phosphate or acetyl groups at the pentanamide chain to improve bioavailability, with enzymatic cleavage studies in plasma .
Methodological Notes
- Synthetic Optimization : DOE (Design of Experiments) approaches, such as Taguchi arrays, optimize reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield .
- Data Contradiction Analysis : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster bioactivity data and identify outliers driven by structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
